molecular formula C35H56BN3O6 B13898686 N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide

N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide

Cat. No.: B13898686
M. Wt: 625.6 g/mol
InChI Key: ADTIBRVFDOXTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Leu-BoroLeu-Pinanediol involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Z-Leu-Leu-BoroLeu-Pinanediol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boranes .

Scientific Research Applications

Z-Leu-Leu-BoroLeu-Pinanediol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Z-Leu-Leu-BoroLeu-Pinanediol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Leu-Leu-BoroLeu-Pinanediol is unique due to its specific structure, which includes a pinanediol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

benzyl N-[4-methyl-1-[[4-methyl-1-[[3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56BN3O6/c1-21(2)15-26(37-31(40)27(16-22(3)4)38-33(42)43-20-24-13-11-10-12-14-24)32(41)39-30(17-23(5)6)36-44-29-19-25-18-28(34(25,7)8)35(29,9)45-36/h10-14,21-23,25-30H,15-20H2,1-9H3,(H,37,40)(H,38,42)(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTIBRVFDOXTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56BN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.